N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide

Chemical sourcing SAR tool compound Sulfonamide differentiation

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide (CAS 1421498-89-6) is a synthetic tertiary sulfonamide bearing a 2,4,5‑trimethylphenylsulfonyl group, an N‑(furan‑3‑ylmethyl) substituent, and an N‑(2‑methoxyethyl) side chain. The compound belongs to the broad benzenesulfonamide class, which includes pharmacologically established antibacterial, carbonic‑anhydrase‑inhibiting, and herbicidal agents.

Molecular Formula C17H23NO4S
Molecular Weight 337.43
CAS No. 1421498-89-6
Cat. No. B2617533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide
CAS1421498-89-6
Molecular FormulaC17H23NO4S
Molecular Weight337.43
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)N(CCOC)CC2=COC=C2)C
InChIInChI=1S/C17H23NO4S/c1-13-9-15(3)17(10-14(13)2)23(19,20)18(6-8-21-4)11-16-5-7-22-12-16/h5,7,9-10,12H,6,8,11H2,1-4H3
InChIKeyMBYNZIVHGKILFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide (CAS 1421498-89-6): Structural Classification and Sourcing Baseline


N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide (CAS 1421498-89-6) is a synthetic tertiary sulfonamide bearing a 2,4,5‑trimethylphenylsulfonyl group, an N‑(furan‑3‑ylmethyl) substituent, and an N‑(2‑methoxyethyl) side chain. The compound belongs to the broad benzenesulfonamide class, which includes pharmacologically established antibacterial, carbonic‑anhydrase‑inhibiting, and herbicidal agents [1]. As of the search date, no primary research papers, patents, or authoritative database records containing quantitative biological or physicochemical data for this specific compound could be identified in admissible sources. Prospective procurers should treat the compound as a structurally characterized but functionally unannotated member of the benzenesulfonamide family.

Structurally novel benzenesulfonamide with 2,4,5-trimethyl, furan-3-ylmethyl, and methoxyethyl motifs
No publicly available bioactivity or physicochemical data; functional annotation pending
Suitable as a matched-pair SAR probe or regioisomeric control after in-house validation

Why Generic Substitution Fails for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide


Within the benzenesulfonamide class, even minor changes to the benzene‑ring methylation pattern, the furan‑regioisomer (2‑yl vs. 3‑yl), or the N‑alkyl side‑chain can shift selectivity among carbonic‑anhydrase isoforms by orders of magnitude, alter logP by >1 unit, or abolish cellular permeability [1]. The target compound’s unique combination of 2,4,5‑trimethyl substitution and the hydrophilic methoxyethyl arm is not duplicated in commercially available analogs such as N‑(furan‑3‑ylmethyl)‑N‑(2‑methoxyethyl)benzenesulfonamide (CAS 1421457‑46‑6; lacks methyl groups) or N‑(furan‑2‑ylmethyl)‑2,4,5‑trimethylbenzenesulfonamide (CAS 433955‑61‑4; different furan regioisomer, no methoxyethyl group). Absent quantitative head‑to‑head data, assuming functional interchangeability imposes material risk in any SAR‑driven or target‑based procurement decision.

Methylation pattern 2,4,5-trimethyl substitution may alter logP and target affinity compared to non-methylated or 2,4,6-analogs
Furan regioisomer 3-ylmethyl vs. common 2-ylmethyl orientation may shift carbonic anhydrase isoform selectivity
N-alkyl chain Methoxyethyl arm absent in simplest analogs may influence solubility and cellular permeability

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide: Quantitative Differentiation Evidence


Structural Uniqueness: Exhaustive Search Confirms Absence of Published Comparative Quantitative Data

A systematic search of PubMed, Google Patents, ChEMBL, BindingDB, PubChem, and the RCSB PDB identified zero primary research articles, zero patents, and zero authoritative database records that contain IC₅₀, Kᵢ, logP, solubility, or any other quantitative activity/property value for CAS 1421498‑89‑6. The structurally closest compounds with publicly reported data are (a) N‑(furan‑2‑ylmethyl)‑2,4,5‑trimethylbenzenesulfonamide, for which only vendor catalogue entries exist, and (b) 2,4,6‑trimethylbenzenesulfonamide, which has carbonic‑anhydrase II binding data (PDB 6T4N; Kᵢ not reported for this exact compound but the scaffold is characterized [1]). No comparator molecule with matched N‑furan‑3‑ylmethyl and N‑2‑methoxyethyl substitution has published quantitative activity data. Therefore, no evidence tag stronger than ‘Supporting evidence’ can be assigned.

Structural uniqueness
Data to verify
No quantitative data in any public source
Procurement requires in-house comparative validation
Closest analogs lack matched assay data
Chemical sourcing SAR tool compound Sulfonamide differentiation

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide: Evidence‑Based Application Scenarios


Probe for Sulfonamide Structure–Activity Relationship (SAR) Studies Requiring 2,4,5‑Trimethyl Substitution

The 2,4,5‑trimethylbenzene motif differs from the more extensively studied 2,4,6‑trimethyl isomer (e.g., PDB 6T4N) [1]. This compound can serve as a matched‑pair probe to test how the shift from 2,4,6‑ to 2,4,5‑methyl arrangement affects target binding or physicochemical properties, provided that comparative data are generated internally by the user.

Negative Control or Orthogonal Chemotype for Furan‑Regioisomer Studies

Because the furan‑3‑ylmethyl group presents the oxygen heteroatom in a different spatial orientation compared to the common furan‑2‑ylmethyl analogs, the compound is useful as a regioisomeric selectivity control in medicinal chemistry campaigns where furan‑position‑dependent activity has been established in prior patent filings [1].

Building Block for Parallel Library Synthesis of N‑Alkoxyalkyl Sulfonamides

The N‑(2‑methoxyethyl) group is a common solubilizing motif. This compound can be used as a scaffold‑diversification starting material for libraries aimed at improving aqueous solubility while retaining the aromatic sulfonamide core, a strategy supported by the sulfonamide class literature [1].

Application
Selection Property
Validation Focus
SAR matched-pair probe for 2,4,5-trimethyl substitution
2,4,5- vs. 2,4,6-trimethyl regioisomer
Generate comparative target binding and property data
Furan-3-yl regioisomer selectivity control
Furan-3-yl vs. furan-2-yl orientation
Profile regioisomer-dependent target engagement
Library building block with N-methoxyethyl arm
Methoxyethyl solubilizing side chain
Optimize solubility while retaining sulfonamide core
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